![molecular formula C13H10F2O B6373258 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% CAS No. 1261979-12-7](/img/structure/B6373258.png)
2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% (2F5FMPP) is an organic compound that is widely used in scientific research, particularly in the field of medicinal chemistry. It is a white crystalline solid that is soluble in common organic solvents. 2F5FMPP is a versatile compound with a wide range of potential applications in medicinal chemistry, biochemistry, and other scientific fields.
Scientific Research Applications
2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% has a wide range of potential applications in scientific research. It can be used in the synthesis of various compounds, such as aromatic amines, heterocyclic compounds, and other organic molecules. It can also be used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% has also been used in the synthesis of fluorescent probes and organic dyes.
Mechanism of Action
2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% is a versatile compound that can be used in a variety of ways. Its mechanism of action depends on the specific application. For example, when used as a starting material for the synthesis of pharmaceuticals, 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% can act as a catalyst or reagent to facilitate the desired reaction. When used as a fluorescent probe or organic dye, 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% can act as a chromophore or fluorophore to absorb or emit light, respectively.
Biochemical and Physiological Effects
2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% has not been extensively studied for its biochemical or physiological effects. However, it is known to have low toxicity and is not expected to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% is a versatile compound that can be used in a variety of scientific experiments. Its advantages include its low cost, low toxicity, and availability from commercial sources. Its limitations include its limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
The potential applications of 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% are vast and there are many possibilities for future research. Some potential future directions include further investigation of its use as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds; development of new fluorescent probes and organic dyes; and exploration of its potential uses in other scientific fields, such as biochemistry and material science.
Synthesis Methods
2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% can be synthesized from commercially available starting materials such as 4-fluoro-3-methylphenol and 2-fluorophenol. The synthesis of 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% can be achieved via a two-step process. In the first step, 4-fluoro-3-methylphenol is reacted with 2-fluorophenol in the presence of a base such as pyridine or triethylamine. In the second step, the resulting product is reacted with acetic anhydride to form 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95%.
properties
IUPAC Name |
2-fluoro-5-(4-fluoro-3-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-6-9(2-4-11(8)14)10-3-5-12(15)13(16)7-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUPKRMUZJACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684177 |
Source
|
Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-12-7 |
Source
|
Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.